5,6-dibromo-2-methyl-1H-benzo[d]imidazole
Description
Contextualization of the Benzimidazole (B57391) Pharmacophore in Heterocyclic Chemistry
Benzimidazole, a bicyclic aromatic compound formed from the fusion of a benzene (B151609) and an imidazole (B134444) ring, represents a privileged pharmacophore in the realm of heterocyclic chemistry. This structural motif is a cornerstone in the development of numerous therapeutic agents due to its ability to interact with a wide array of biological targets. The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.
Overview of Current Research Trajectories Involving 5,6-dibromo-2-methyl-1H-benzo[d]imidazole
Current research on this compound is primarily focused on its potential applications in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors. nih.govresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The dibromo-substitution on the benzimidazole ring is thought to contribute to the molecule's ability to effectively bind to the ATP-binding site of various kinases.
Furthermore, this compound serves as a valuable synthetic intermediate for the creation of more complex molecules. The bromine atoms provide reactive sites for further functionalization through various cross-coupling reactions, allowing for the construction of a diverse library of derivatives for biological screening and materials science applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dibromo-2-methyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHINYYCVCHKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571981 | |
| Record name | 5,6-Dibromo-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89664-13-1 | |
| Record name | 5,6-Dibromo-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,6 Dibromo 2 Methyl 1h Benzo D Imidazole and Its Substituted Analogues
Historical and Contemporary Approaches to Benzimidazole (B57391) Annulation with Dibromo-substituted Precursors
The formation of the benzimidazole ring, known as annulation, has been achieved through various methods over the years. The classical and most straightforward approach is the Phillips benzimidazole synthesis, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic or thermal conditions. For the synthesis of 5,6-dibromo-2-methyl-1H-benzo[d]imidazole, this method utilizes 4,5-dibromo-1,2-phenylenediamine as the key dibromo-substituted precursor.
Contemporary methods have evolved to offer milder reaction conditions and greater functional group tolerance. These often involve metal-catalyzed intramolecular cyclizations. For instance, copper- or palladium-catalyzed intramolecular N-arylation of N-aryl amidines provides an efficient route to the benzimidazole core. nih.govresearchgate.net These modern strategies represent a significant advancement, allowing for the construction of the heterocyclic ring under more controlled and often more efficient conditions than historical thermal condensations.
Regioselective Synthesis of this compound
Achieving the specific substitution pattern of this compound requires careful regioselective control. This is primarily managed through the strategic timing of halogenation and cyclization steps.
The introduction of bromine atoms onto the benzene (B151609) ring of the benzimidazole scaffold can be accomplished via two main pathways:
Direct Bromination of the Benzimidazole Core: This approach involves the synthesis of the 2-methyl-1H-benzo[d]imidazole ring first, followed by electrophilic bromination. However, this method can lead to a mixture of polybrominated isomers and is less favored for achieving specific C-5 and C-6 disubstitution.
Synthesis from a Pre-brominated Precursor: The most common and regioselective method is to start with a benzene derivative that already contains the desired bromine substitution pattern. The key starting material for this strategy is 4,5-dibromo-1,2-phenylenediamine . This diamine is then condensed with a suitable reagent to form the imidazole (B134444) ring, locking the bromine atoms into the desired 5 and 6 positions of the final benzimidazole product. This precursor-based approach ensures unambiguous regiochemistry. Some research efforts specifically focus on introducing halogens like bromine at the 5 and 6 positions to modulate the biological activity of the resulting compounds. researchgate.net
| Strategy | Description | Key Advantage | Key Disadvantage |
|---|---|---|---|
| Direct Bromination | Electrophilic bromination of a pre-formed 2-methyl-1H-benzo[d]imidazole. | Uses a simpler, non-halogenated starting material. | Poor regioselectivity, often yielding a mixture of isomers. |
| Use of Pre-brominated Precursor | Annulation of 4,5-dibromo-1,2-phenylenediamine. | Excellent regiocontrol, ensuring the 5,6-dibromo substitution pattern. | Requires the synthesis of the specific dibrominated diamine precursor. |
The introduction of the methyl group at the C-2 position is typically achieved during the ring-forming condensation step. The choice of reagent that condenses with the o-phenylenediamine precursor dictates the substituent at the C-2 position.
Acetic Acid: The most common and traditional method involves refluxing 4,5-dibromo-1,2-phenylenediamine with acetic acid. The acetic acid serves as both the solvent and the source of the C-2 carbon and its attached methyl group.
Acetic Anhydride or Acetyl Chloride: These more reactive derivatives of acetic acid can also be used, sometimes allowing for milder reaction conditions or shorter reaction times.
Alternative C1 Sources: In certain catalytic systems, other simple molecules can serve as the source for the C-2 methyl group. For example, some heterogeneous catalytic methods can synthesize 2-methylbenzimidazole (B154957) from a nitroaniline precursor and ethanol (B145695), where ethanol acts as the source of the ethyl group that is subsequently converted. mdpi.com
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Acetic Acid | Reflux, often with mineral acid catalyst (e.g., HCl). | Most common, acts as both reagent and solvent. |
| Acetic Anhydride | Lower temperatures may be possible. | More reactive than acetic acid. |
| Ethanol | Requires a specific heterogeneous catalyst (e.g., Cu-Pd/γ-Al2O3) and a nitro-precursor. mdpi.com | Part of a reductive cyclization process. |
Advanced Synthetic Protocols for the Formation of the Benzimidazole Core
Modern organic synthesis emphasizes efficiency, atom economy, and the reduction of waste. Advanced protocols such as multicomponent reactions and metal-catalyzed cross-couplings are increasingly applied to the synthesis of complex heterocyclic systems like benzimidazoles.
Multicomponent reactions (MCRs) are powerful tools in which three or more reactants are combined in a single step to form a complex product, incorporating portions of all reactants. nih.govrsc.org This approach is highly efficient, reducing the need for intermediate purification steps and saving time and resources. researchgate.net For benzimidazole synthesis, a typical MCR might involve the reaction of an o-phenylenediamine, an aldehyde, and an oxidant. nih.gov An iron-catalyzed, one-pot, three-component process has been developed for synthesizing benzimidazole derivatives from benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate, which serves as the nitrogen source. nih.govrsc.org While not directly reported for the target compound, these MCR strategies could theoretically be adapted using a dibromo-substituted quinone or diamine precursor.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Benzo-1,2-quinone | Aldehyde | Ammonium Acetate | Fe(III)-porphyrin complex | nih.govrsc.org |
| o-Phenylenediamine | Aldehyde | N-Bromosuccinimide (NBS) | Solvent-free, ultrasound | N/A |
| 2-Aminobenzimidazole | Aromatic Aldehyde | Isocyanide | Microwave activation | acs.org |
Transition metal catalysis has revolutionized the formation of C-C and C-N bonds, providing powerful methods for constructing heterocyclic rings. thieme-connect.com Palladium- and copper-catalyzed reactions are particularly prominent in benzimidazole synthesis. researchgate.netlookchem.com
One major strategy involves the intramolecular cross-coupling of N-aryl amidines. researchgate.net For instance, a precursor like N-(2-bromo-4,5-dibromo-phenyl)acetamidine could undergo a copper- or palladium-catalyzed intramolecular C-N bond formation to yield the desired this compound. This approach is valuable for its mild conditions and broad substrate scope. Furthermore, rhodium-catalyzed C-H activation and annulation reactions have emerged as a powerful strategy for building complex, fused heterocyclic systems directly onto a pre-formed benzimidazole core. thieme-connect.comnih.gov These cutting-edge techniques highlight the ongoing innovation in the synthesis of this important class of compounds.
| Metal Catalyst | Reaction Type | Typical Precursor | Reference |
|---|---|---|---|
| Copper (Cu) | Intramolecular C-N Cross-Coupling | N-(2-haloaryl)amidine | researchgate.netnih.gov |
| Palladium (Pd) | Intramolecular C-N Cross-Coupling | N-(2-haloaryl)amidine | lookchem.com |
| Rhodium (Rh) | C-H Activation / Annulation | 2-Arylbenzimidazole + Diazo compound | nih.gov |
| Iron (Fe) | Domino C-N bond formation | o-phenylenediamine + benzyl (B1604629) alcohol | nih.gov |
Domino Reactions and Cascade Processes in Benzimidazole Synthesis
The synthesis of the benzimidazole core, including halogenated derivatives like this compound, has been significantly advanced by the development of domino and cascade reactions. These processes, which involve multiple bond-forming events in a single synthetic operation without isolating intermediates, offer considerable advantages in terms of efficiency, atom economy, and reduced waste.
One-pot methodologies for 2-alkyl-1H-benzo[d]imidazole derivatives have been developed using 1,2-diaminobenzene precursors and primary alkyl halides in a dry medium, facilitated by pyridine (B92270) N-oxide. researchgate.net This catalyst- and solvent-free approach highlights the simplicity and efficiency of modern synthetic protocols. researchgate.net For the specific synthesis of the title compound, this would involve the reaction of 4,5-dibromo-1,2-phenylenediamine with a suitable acetyl equivalent under conditions that promote sequential N-alkylation and cyclization.
Palladium-catalyzed cascade reactions represent another powerful tool. A regio- and chemo-selective cascade of palladium-catalyzed C–N bond-forming reactions can construct the benzimidazole framework from a 2-chloroaryl sulfonate and two distinct nitrogen nucleophiles added simultaneously. nih.govmit.edu This three-component coupling method provides modular access to a wide array of functionalized benzimidazoles with predictable regioselectivity. nih.govmit.edu The proposed mechanism involves an initial selective oxidative addition of the palladium catalyst, followed by sequential aryl amination and amidation, culminating in a condensation reaction to yield the final benzimidazole product. nih.govmit.edu
Copper-catalyzed domino reactions have also been employed, for instance, in the synthesis of 2-arylaminobenzimidazoles. These reactions can proceed through a pathway involving desulfurization, nucleophilic substitution, and subsequent intramolecular and intermolecular C–N cross-coupling events. nih.gov Furthermore, multi-component cascade reactions, such as the copper-catalyzed oxidative cyclization of 2-aminobenzimidazole, an aldehyde, and a terminal alkyne, demonstrate the ability to construct complex linked heterocyclic systems in a single operation. nih.govacs.org
These advanced domino and cascade strategies, while not always directly applied to this compound in the cited literature, provide a conceptual framework for its efficient and modular synthesis from readily available precursors.
Derivatization Strategies of the this compound Core
The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic development of analogues with diverse properties. The primary sites for derivatization are the N-1 position of the imidazole ring, the C-5 and C-6 bromine-substituted positions on the benzene ring, and the C-2 methyl group.
N-Alkylation and N-Acylation Reactions for N-1 Substitution
Substitution at the N-1 position of the benzimidazole ring is a common strategy to modulate the molecule's physicochemical properties.
N-Alkylation is typically achieved by treating the benzimidazole with an alkylating agent in the presence of a base. The choice of base and solvent can be crucial for regioselectivity in related heterocyclic systems, though for symmetric benzimidazoles like the N-1 and N-3 positions are equivalent. beilstein-journals.org Common conditions involve using bases like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., benzyl bromide, methyl iodide). nih.gov For example, the N-alkylation of various benzimidazoles, including 5,6-dimethylbenzimidazole, has been effectively carried out using sodium hydride and benzyl-oxy-methyl chloride (BOM-Cl) in DMF. nih.gov
N-Acylation introduces an acyl group at the nitrogen atom, a reaction that can influence the electronic properties and steric profile of the molecule. This transformation is generally accomplished using acylating agents like acyl chlorides or anhydrides in the presence of a base such as triethylamine (B128534) or pyridine. nih.govresearchgate.net The reaction conditions can be tailored to achieve selective acylation, even in the presence of other nucleophilic groups, sometimes mediated by intramolecular hydrogen bonding. researchgate.net
The table below summarizes representative conditions for N-substitution on benzimidazole scaffolds, which are applicable to the this compound core.
| Reaction Type | Reagents | Base | Solvent | Temperature | Ref. |
| N-Alkylation | Benzyl-oxy-methyl chloride (BOM-Cl) | NaH | DMF | 0 °C to RT | nih.gov |
| N-Arylation | Aryl boronic acids | Cu(OAc)₂ / TMEDA | CH₃OH/H₂O | Room Temp | nih.gov |
| N-Acylation | (S)-2-Phenylpropanoyl chloride | Not specified | Not specified | Not specified | nih.gov |
Functionalization at Bromine Positions (C-5 and C-6) via Cross-Coupling
The bromine atoms at the C-5 and C-6 positions are key functional handles for introducing a wide variety of substituents via transition-metal-catalyzed cross-coupling reactions. This approach is a cornerstone for creating chemical diversity from a common halogenated intermediate. mdpi.com
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the dibromo-benzimidazole with various aryl or vinyl boronic acids or esters. This method allows for the introduction of diverse aromatic and unsaturated moieties at the C-5 and C-6 positions. mdpi.comresearchgate.net The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water, toluene). Selective mono- or di-substitution can often be controlled by stoichiometry and reaction conditions. researchgate.netscispace.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the C-5 and C-6 positions. This is a powerful method for synthesizing amino-substituted benzimidazoles from their bromo-precursors. mdpi.com The catalytic system usually consists of a palladium precursor and a specialized phosphine (B1218219) ligand. mdpi.com
Other Cross-Coupling Reactions: Other valuable transformations include the Sonogashira coupling (for introducing alkynes), Heck coupling (for alkenes), and Stille coupling (using organostannanes), further expanding the range of possible modifications at the C-5 and C-6 positions. researchgate.net Tandem palladium/copper-catalyzed intermolecular cross-coupling cascades have also been developed to construct complex N-fused heterocyclic systems starting from bromo-substituted benzimidazoles. nih.gov
The following table presents examples of cross-coupling reactions on related bromo-substituted aromatic systems.
| Coupling Reaction | Reactant | Catalyst System | Base | Product Type | Ref. |
| Suzuki-Miyaura | Aryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | C-C (Aryl-Aryl) | mdpi.comresearchgate.net |
| Buchwald-Hartwig | Sulfonylanilines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | C-N (Aryl-Amine) | mdpi.com |
| Tandem Pd/Cu | o-Bromobenzoic acids | Pd(OAc)₂ / CuI | K₃PO₄ | N-fused Heterocycle | nih.gov |
Modification of the Methyl Group at C-2 for Extended Conjugation or Side-Chain Introduction
While the C-2 position of the benzimidazole ring can be directly functionalized via C-H activation, the presence of a methyl group at this position offers distinct opportunities for derivatization. researchgate.net
One common strategy involves the condensation of the C-2 methyl group with aldehydes or ketones. This reaction typically requires deprotonation of the methyl group with a strong base (e.g., n-butyllithium) to form a nucleophilic carbanion, which then attacks the carbonyl electrophile. Subsequent dehydration leads to the formation of a styryl or vinyl-linked system, effectively extending the π-conjugation of the benzimidazole core. This method is valuable for synthesizing dyes and materials with specific photophysical properties.
Another approach involves radical-mediated functionalization. The methyl group's C-H bonds can be targeted by radical initiators, allowing for the introduction of various functional groups through radical coupling processes. While less common than condensation reactions, this provides an alternative pathway for modification.
Furthermore, the methyl group can be oxidized to an aldehyde or carboxylic acid. This transformation converts the methyl group into a more versatile functional group that can then participate in a wide range of subsequent reactions, such as reductive amination, esterification, or amide bond formation, allowing for the introduction of complex side-chains at the C-2 position.
Conclusion
Coordination Chemistry of 5,6 Dibromo 2 Methyl 1h Benzo D Imidazole As a Ligand
Chelation Behavior with Transition and Main Group Metal Ions
Benzimidazole (B57391) derivatives are known to form stable complexes with a wide range of transition and main group metal ions. The coordination typically occurs through the nitrogen atoms of the imidazole (B134444) ring, and the electronic properties of the substituents on the benzimidazole core play a crucial role in the stability and structure of the resulting complexes.
The 5,6-dibromo-2-methyl-1H-benzo[d]imidazole ligand possesses two potential nitrogen donor atoms for coordination with metal ions: the imino nitrogen (N1-H) and the tertiary nitrogen (N3). In its neutral form, the ligand typically coordinates to a metal center through the more basic sp²-hybridized nitrogen atom (N3). Upon deprotonation of the N1-H group, the resulting benzimidazolate anion can act as a bridging ligand, coordinating to two metal centers simultaneously through both N1 and N3 atoms. This bridging capability allows for the formation of polynuclear complexes.
The coordination of benzimidazole ligands through the N3 atom has been confirmed in numerous studies of related compounds. For instance, in complexes of 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol, spectroscopic data indicates coordination through the benzimidazole nitrogen. ekb.eg Similarly, FT-IR spectra of metal complexes with other benzimidazole derivatives show a downward shift in the ν(C=N) vibration frequency upon complexation, confirming the involvement of the imine nitrogen in coordination to the metal ion. nih.gov
The presence of two bromine atoms at the 5 and 6 positions of the benzene (B151609) ring is expected to significantly influence the electronic properties of the this compound ligand. Bromine is an electron-withdrawing group, which reduces the electron density on the benzimidazole ring system. This electronic effect decreases the basicity of the coordinating nitrogen atoms, potentially leading to weaker metal-ligand bonds compared to unsubstituted or electron-donating group-substituted benzimidazoles.
Synthesis and Characterization of Metal Complexes Incorporating the this compound Ligand
The coordination geometry and stoichiometry of metal complexes with benzimidazole-based ligands are influenced by several factors, including the nature of the metal ion, the ligand-to-metal ratio, and the presence of other coordinating anions or solvent molecules. Common geometries observed for transition metal complexes with benzimidazole ligands include tetrahedral, square planar, and octahedral. jocpr.comuomustansiriyah.edu.iq
For instance, Ni(II) complexes with certain 2-substituted benzimidazoles have been reported to exhibit tetrahedral geometry, while Cu(II) complexes with similar ligands adopt a square planar geometry. jocpr.com Octahedral geometries are often observed when two ligand molecules and other ancillary ligands coordinate to the metal center. uomustansiriyah.edu.iq The stoichiometry of the complexes is typically determined using elemental analysis and mass spectrometry.
Table 1: Common Coordination Geometries of Metal Complexes with Benzimidazole-based Ligands
| Metal Ion | Common Geometries | Example Ligand System |
|---|---|---|
| Cu(II) | Square Planar, Distorted Octahedral | 2-(3′-(4″-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole |
| Ni(II) | Tetrahedral, Octahedral | 2-(3′-(4″-sub-aryl)-1′-phenyl-1H-pyrazole-4-yl)-1H-benzo[d]imidazole |
| Co(II) | Tetrahedral, Octahedral | 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenol |
Note: This table is based on data for various substituted benzimidazole ligands and represents potential geometries for complexes of this compound.
The formation of metal complexes with this compound can be monitored and the resulting products characterized by various spectroscopic techniques.
UV-Vis Spectroscopy: The electronic spectra of the complexes are expected to differ from that of the free ligand. The coordination of the ligand to a metal ion can lead to shifts in the intra-ligand π-π* and n-π* transitions. For transition metal complexes, additional d-d transitions and charge-transfer bands may appear in the visible region of the spectrum. For example, the UV-Vis spectrum of a Cu(II) complex with a benzimidazole derivative showed bands corresponding to both intra-ligand and d-d transitions. nih.gov
EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable tool for characterizing paramagnetic metal complexes, such as those of Cu(II) and Co(II). The EPR spectrum can provide information about the oxidation state of the metal ion, its coordination environment, and the nature of the metal-ligand bonding. For instance, the EPR spectrum of a Cu(II) complex with a benzimidazole ligand was consistent with a square planar geometry. ekb.eg
Electrochemical Characterization: Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox properties of the metal complexes. The redox potentials of the complexes are influenced by the nature of the ligand and the coordination geometry. The electron-withdrawing bromine substituents on the this compound ligand are expected to make the metal center more difficult to oxidize.
Table 2: Expected Spectroscopic Features for Metal Complexes of this compound
| Technique | Expected Observations | Information Gained |
|---|---|---|
| UV-Vis | Shifts in ligand-based absorption bands; Appearance of new bands in the visible region (for transition metals) | Confirmation of coordination; Information on electronic transitions (d-d, charge transfer) |
| FT-IR | Shift in the ν(C=N) stretching frequency | Identification of the coordinating nitrogen atom |
| EPR | Signals for paramagnetic metal ions (e.g., Cu(II), Co(II)) | Oxidation state and coordination environment of the metal |
| NMR | Broadening or shifting of ligand proton signals upon coordination | Information on the ligand's binding mode |
Note: This table is predictive and based on the characterization of complexes with analogous benzimidazole ligands.
Theoretical Studies of Metal-Ligand Interactions and Electronic Structures of Complexes
Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the metal-ligand interactions and electronic structures of coordination complexes. While no specific theoretical studies on complexes of this compound have been reported, the methodologies applied to other benzimidazole complexes can be described.
For complexes of this compound, theoretical studies could be particularly useful in elucidating the electronic influence of the bromine and methyl substituents on the metal-ligand bonding and the resulting electronic structure of the complexes. Time-dependent DFT (TD-DFT) calculations could also be used to simulate the electronic absorption spectra of the complexes, aiding in the interpretation of experimental UV-Vis data.
Lack of Available Scientific Literature on the Coordination Chemistry of this compound and its Applications in Catalysis and Materials Science
Despite a comprehensive search of scientific databases and scholarly articles, there is a notable absence of published research on the coordination chemistry of this compound as a ligand for metal complexes and their subsequent applications in catalysis and materials science. The performed searches, which included specific queries on the synthesis, characterization, catalytic activity, and material properties of metal complexes involving this particular ligand, did not yield any specific studies, data, or detailed research findings.
While the broader class of benzimidazole derivatives has been investigated for a variety of applications, including their use in the development of catalysts and new materials, this research does not extend to the specific compound of interest, this compound. The existing literature on benzimidazole metal complexes predominantly focuses on their biological activities, such as antimicrobial and anticancer properties.
Consequently, it is not possible to provide an article on the "" with a focus on its "Potential Applications in Catalysis and Materials Science" as per the requested outline. The creation of such an article would require speculation and the extrapolation of findings from related but distinct chemical compounds, which would not be scientifically accurate or adhere to the specific constraints of the request.
Therefore, the information required to populate the requested sections and subsections is not available in the current body of scientific literature.
Supramolecular Chemistry and Self Assembly of 5,6 Dibromo 2 Methyl 1h Benzo D Imidazole Systems
Design Principles for Hydrogen Bonding Networks Involving the Benzimidazole (B57391) N-H and Bromine Atoms
The design of hydrogen bonding networks in crystalline solids is predicated on the predictable geometry and strength of these interactions. In 5,6-dibromo-2-methyl-1H-benzo[d]imidazole, the primary hydrogen bond donor is the pyrrolic N-H group of the imidazole (B134444) ring, while the iminic nitrogen atom of a neighboring molecule typically acts as the acceptor. This interaction commonly leads to the formation of robust N–H···N synthons, which can generate infinite one-dimensional chains or discrete cyclic motifs.
Formation of Cocrystals and Multicomponent Crystal Assemblies
The hydrogen bonding capabilities of this compound make it an excellent candidate for the formation of cocrystals. By introducing a second molecular component, or coformer, with complementary hydrogen bonding functionalities, it is possible to create new crystalline solids with modified physical and chemical properties.
Potential coformers could include dicarboxylic acids, which can form strong O–H···N hydrogen bonds with the basic nitrogen of the benzimidazole. Amides, ureas, and other molecules with N-H donor and carbonyl acceptor groups could also be employed to generate heteromeric supramolecular synthons. The formation of these multicomponent assemblies is guided by the principles of supramolecular chemistry, where the most stable hydrogen bonding network is generally formed. The dibromo substitution pattern can also be exploited to introduce halogen bonding interactions with suitable coformers, further expanding the possibilities for crystal engineering.
Table 1: Potential Supramolecular Synthons in Cocrystals of this compound
| Supramolecular Synthon | Interacting Groups | Expected Geometry |
|---|---|---|
| N–H···N | Benzimidazole N-H and Benzimidazole N | Linear or near-linear |
| O–H···N | Carboxylic acid O-H and Benzimidazole N | Linear or near-linear |
| N–H···O | Benzimidazole N-H and Carbonyl O | Linear or near-linear |
| C–Br···O | Bromine and Carbonyl O | Directional |
Role of Halogen Bonding in Directing Supramolecular Architecture
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. In this compound, the two bromine atoms can act as halogen bond donors. These interactions, often of the C–Br···N, C–Br···O, or even C–Br···Br type, can be highly influential in directing the self-assembly of the molecules.
The strength and directionality of halogen bonds are comparable to those of conventional hydrogen bonds, making them a powerful tool in crystal engineering. In the absence of strong hydrogen bond acceptors, or in competition with weaker hydrogen bonds, halogen bonds can become the dominant structure-directing interaction. The interplay between hydrogen and halogen bonding is a key theme in the supramolecular chemistry of halogenated organic molecules. The relative strengths of the N–H···N hydrogen bonds versus the C–Br···X halogen bonds will ultimately determine the final crystal packing.
Crystallographic Analysis of Supramolecular Synthons and Crystal Packing Motifs
A detailed crystallographic analysis is essential to definitively identify the supramolecular synthons and crystal packing motifs in the solid state of this compound. Such an analysis would provide precise information on bond lengths, bond angles, and intermolecular distances, allowing for the unambiguous characterization of the hydrogen and halogen bonds.
Based on studies of similar benzimidazole derivatives, it is anticipated that the crystal structure would feature prominent N–H···N hydrogen-bonded chains. The packing of these chains would then be influenced by a combination of halogen bonds, C–H···π interactions involving the aromatic rings, and van der Waals forces. The specific arrangement of the bromine atoms could lead to various packing motifs, including layered structures or more complex three-dimensional networks. Without experimental crystallographic data, the exact nature of these interactions remains speculative.
Table 2: Expected Crystallographic Parameters for Intermolecular Interactions
| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |
|---|---|---|
| N–H···N | 2.8 - 3.2 | > 150 |
| C–H···Br | 3.0 - 3.5 | > 120 |
| C–Br···N | 2.9 - 3.4 | > 160 |
| C–Br···O | 2.8 - 3.3 | > 160 |
Engineering of Self-Assembled Structures for Tunable Physical Properties
The ability to control the self-assembly of this compound through the judicious use of non-covalent interactions opens up possibilities for engineering materials with tunable physical properties. For example, the formation of different polymorphs, or crystalline forms, with distinct packing arrangements could lead to variations in solubility, melting point, and mechanical properties.
Furthermore, the incorporation of this molecule into cocrystals could be used to modify properties such as bioavailability in pharmaceutical applications or charge transport characteristics in organic electronics. The understanding of the fundamental principles of its supramolecular chemistry is the first step towards the rational design of self-assembled structures with desired functions. The competition and cooperativity between hydrogen and halogen bonding provide a rich parameter space for the fine-tuning of these properties.
Mechanistic Insights into Molecular Interactions and Potential Biological Target Engagement of 5,6 Dibromo 2 Methyl 1h Benzo D Imidazole Derivatives
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5,6-dibromo-2-methyl-1H-benzo[d]imidazole derivatives, docking studies are instrumental in predicting their binding affinity and mode of interaction with various biological targets.
While specific docking studies on this compound are not extensively documented in publicly available literature, the broader class of benzimidazole (B57391) derivatives has been the subject of numerous computational investigations. These studies reveal that the benzimidazole scaffold can effectively fit into the binding pockets of a wide array of proteins. For instance, derivatives have been docked against targets such as human topoisomerase I, a key enzyme in DNA replication and a target for anticancer drugs. nih.gov Computational studies on other substituted benzimidazoles have also explored their binding to targets like Escherichia coli's DNA Gyrase B, suggesting a potential antibacterial application. nih.gov
The predicted binding of this compound to a hypothetical receptor active site would likely involve a combination of interactions. The benzimidazole ring system can participate in π–π stacking with aromatic amino acid residues. researchgate.net The nitrogen atoms of the imidazole (B134444) ring are capable of forming hydrogen bonds with appropriate donor or acceptor groups within the binding site. nih.gov The methyl group at the 2-position can engage in hydrophobic interactions, further stabilizing the ligand-protein complex.
| Potential Interaction Type | Structural Moiety of this compound | Potential Interacting Residues in a Protein Target |
|---|---|---|
| Hydrogen Bonding | Imidazole N-H and N | Asp, Glu, Ser, Thr, Gln, Asn |
| π–π Stacking | Benzene (B151609) and Imidazole Rings | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Methyl group at C2 | Ala, Val, Leu, Ile, Met |
| Halogen Bonding | Bromo-substituents at C5 and C6 | Carbonyl oxygen of the peptide backbone, Lewis bases |
Structure-Activity Relationship (SAR) Studies Correlating Structural Modifications with Theoretical Efficacy against Specific Receptors/Enzymes
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For benzimidazole derivatives, SAR analyses have highlighted that substitutions at the N1, C2, C5, and C6 positions significantly impact their therapeutic potential. nih.gov
The core structure of this compound features key substitutions that are expected to modulate its activity. The methyl group at the C2 position is a common feature in many biologically active benzimidazoles. Its presence can influence the steric and electronic properties of the molecule, which in turn affects binding to target receptors. For instance, in some series of benzimidazole derivatives, a methyl group at C2 has been found to be favorable for certain biological activities. nih.gov
The dibromo-substitution at the C5 and C6 positions is a critical feature. Halogen atoms can significantly alter the electronic distribution of the aromatic ring and participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a protein target. The position of these substituents is also crucial; for example, substitutions at the C5 position of the benzimidazole ring have been shown to play a role in the anti-inflammatory and CDK-inhibitory activities of some derivatives. nih.gov
A hypothetical SAR study for a series of analogs of this compound might explore the following modifications to probe their effect on theoretical efficacy:
Variation of the C2 substituent: Replacing the methyl group with other alkyl or aryl groups to investigate the impact of size and lipophilicity.
Modification of the N1 position: Alkylation or arylation at the N1 position can influence the molecule's solubility and ability to form hydrogen bonds.
Alteration of the halogen substituents: Replacing the bromine atoms with other halogens (e.g., chlorine, fluorine) or other electron-withdrawing/donating groups to fine-tune the electronic properties and potential for halogen bonding.
Identification of Potential Biomolecular Targets (e.g., Enzymes, Proteins) through In Silico Screening
In silico screening, including techniques like reverse docking and pharmacophore modeling, allows for the rapid identification of potential biomolecular targets for a given compound. For the benzimidazole scaffold, a wide range of biological targets has been identified, suggesting the versatility of this chemical entity.
Derivatives of benzimidazole have shown potential as anticancer, antiviral, and antimicrobial agents by interacting with various biomolecular targets. In the context of cancer, potential targets include enzymes like topoisomerases, which are crucial for DNA topology and are often targeted by chemotherapeutic agents. nih.govnih.gov Other identified targets in cancer cell lines include protein kinases, which are key regulators of cell signaling pathways.
For antimicrobial applications, in silico studies have pointed towards enzymes such as DNA gyrase and dihydrofolate reductase as potential targets for benzimidazole derivatives. nih.govresearchgate.net These enzymes are essential for bacterial survival, making them attractive targets for the development of new antibiotics. The structural features of this compound, with its potential for multiple types of interactions, make it a candidate for binding to the ATP-binding sites of such enzymes.
| Potential Therapeutic Area | Potential Biomolecular Target Class | Examples of Specific Targets |
|---|---|---|
| Anticancer | Enzymes, Kinases | Topoisomerase I/II, Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) nih.govnih.govresearchgate.net |
| Antimicrobial | Enzymes | DNA Gyrase, Dihydrofolate Reductase (DHFR) nih.govresearchgate.net |
| Anti-inflammatory | Enzymes | Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX) nih.gov |
Elucidation of Proposed Molecular Mechanisms of Action at the Cellular or Subcellular Level
Based on the identified potential targets, several molecular mechanisms of action can be proposed for this compound derivatives at the cellular and subcellular levels.
If these compounds target topoisomerases, their mechanism would likely involve the inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov By binding to the enzyme, the derivatives could stabilize the enzyme-DNA cleavable complex, preventing the re-ligation of the DNA strands.
In a scenario where protein kinases are the primary targets, the derivatives could act as ATP-competitive inhibitors. By occupying the ATP-binding pocket of the kinase, they would block the transfer of phosphate (B84403) groups to substrate proteins, thereby disrupting the signaling pathways that control cell proliferation, survival, and angiogenesis.
As antimicrobial agents targeting DNA gyrase, the proposed mechanism would be the inhibition of bacterial DNA synthesis. This would lead to a bactericidal effect. Similarly, inhibition of dihydrofolate reductase would disrupt the synthesis of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids, ultimately halting bacterial growth.
At a more fundamental level, the benzimidazole core is known to interact with DNA. Some benzimidazole derivatives act as DNA minor groove binders, a mode of interaction that can interfere with the processes of replication and transcription. nih.gov The planar aromatic structure of this compound is conducive to such interactions.
Impact of Halogenation (Dibromo-substitution) on Binding Modes and Interaction Profiles with Biomolecules
The presence of two bromine atoms at the 5 and 6 positions of the benzimidazole ring is a defining feature of the title compound and is expected to have a significant impact on its binding modes and interaction profiles.
Halogenation can influence the lipophilicity of a molecule, which in turn affects its ability to cross cell membranes and its distribution within biological systems. The electron-withdrawing nature of the bromine atoms also modulates the electronic properties of the benzimidazole ring, which can affect its reactivity and the strength of its interactions with biological targets.
A key contribution of the dibromo-substitution is the potential for halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., a carbonyl oxygen, a nitrogen atom). These interactions can be highly directional and contribute significantly to the binding affinity and selectivity of a ligand for its target. In the context of a protein binding pocket, the bromine atoms of this compound could form halogen bonds with backbone carbonyl oxygens or the side chains of certain amino acids, thereby anchoring the molecule in a specific orientation.
Furthermore, the bulky bromine atoms introduce steric constraints that can influence the preferred conformation of the molecule and its fit within a binding site. This can lead to enhanced selectivity for a particular target over others. The regioselective bromination at the 5 and 6 positions is a result of the electronic effects of the substituents on the benzimidazole ring. This specific substitution pattern will dictate the directionality of potential halogen bonds and other non-covalent interactions.
Applications in Advanced Functional Materials Non Biological
Integration of 5,6-dibromo-2-methyl-1H-benzo[d]imidazole into Organic Electronic Materials
The benzimidazole (B57391) scaffold is a well-established component in the design of organic electronic materials due to its inherent electron-deficient nature, which facilitates electron transport. The presence of two bromine atoms, being strongly electron-withdrawing, is expected to further enhance this property in this compound.
Investigation of Charge Transport Systems and Electronic Properties
Halogenation of organic semiconductors is a known strategy to modulate their charge transport properties. The introduction of bromine atoms into the benzimidazole ring can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modification can improve charge injection and transport balance in electronic devices. Theoretical studies and experimental data on similar halogenated benzimidazoles suggest that this compound could exhibit ambipolar charge transport characteristics, meaning it could transport both electrons and holes.
Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Electron Affinity | High | Enhanced by the electron-withdrawing bromine atoms. |
| Ionization Potential | High | Lowering of the HOMO level due to inductive effects of halogens. |
| Band Gap | Tunable | Dependent on further functionalization and molecular stacking. |
Potential as Components in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)
Benzimidazole derivatives are frequently employed as electron-transporting materials (ETMs) or hosts for phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). The high electron affinity and potentially high triplet energy of halogenated benzimidazoles make them suitable candidates for these roles. This compound, with its anticipated electronic properties, could be a valuable building block for developing new materials for blue phosphorescent OLEDs, where high triplet energy hosts are crucial.
Utilization in Dye Chemistry and Photosensitizers for Optical Applications
The benzimidazole core can be functionalized to create fluorescent dyes. While the parent 2-methylbenzimidazole (B154957) exhibits fluorescence, the introduction of heavy atoms like bromine often leads to a phenomenon known as the "heavy-atom effect," which can quench fluorescence by promoting intersystem crossing to the triplet state. However, this very property makes such compounds interesting for applications where triplet states are desirable, such as in photosensitizers for photodynamic therapy or triplet-triplet annihilation upconversion systems. Further derivatization of the nitrogen atoms of the imidazole (B134444) ring could lead to the development of novel dyes with tailored photophysical properties.
Role in Chemical Sensor Development and Molecular Recognition (Non-Biological Sensing)
The benzimidazole moiety is a known hydrogen bond donor and acceptor, and it can also coordinate to metal ions. These properties are fundamental for the design of chemical sensors. The bromine atoms in this compound can participate in halogen bonding, a non-covalent interaction that can be exploited for molecular recognition of anions or other electron-rich species. A sensor molecule incorporating this dibromo-benzimidazole unit could exhibit changes in its fluorescence or electrochemical properties upon binding to a specific analyte, forming the basis for a selective sensor.
Applications in Organocatalysis and Other Catalytic Systems beyond Metal Complexes
N-Heterocyclic carbenes (NHCs) derived from benzimidazolium salts are powerful organocatalysts. While the synthesis of an NHC from this compound has not been reported, the electronic modifications induced by the bromine atoms could influence the catalytic activity of the resulting carbene. The electron-withdrawing nature of the bromine atoms would increase the electrophilicity of the carbene, potentially enhancing its reactivity in certain catalytic transformations. Furthermore, the benzimidazole nitrogen atoms can act as ligands for transition metal catalysts, and the electronic and steric properties of the dibromo-substituted ligand could modulate the catalytic performance of the metal center.
Future Research Directions and Challenges
Development of Novel Stereoselective and Atom-Economical Synthetic Pathways for Halogenated Benzimidazoles
A primary challenge in the synthesis of halogenated benzimidazoles is the development of methods that are both stereoselective and atom-economical. Traditional synthetic routes often involve harsh conditions and generate significant waste. nih.gov Future research will prioritize greener and more efficient synthetic strategies.
Key areas of focus include:
Enantioselective Synthesis: While methods exist for the asymmetric functionalization of the benzimidazole (B57391) core, they are often limited. nih.gov Developing new catalytic systems for the enantioselective synthesis of C2-substituted benzimidazoles, particularly those bearing chiral centers, is a significant goal. nih.gov Copper-hydride catalyzed approaches have shown promise for achieving high stereoselectivity in C2-allylation, a strategy that could be adapted for halogenated derivatives. nih.gov
Atom-Economical Reactions: The principles of green chemistry demand synthetic pathways that maximize the incorporation of all starting materials into the final product. nih.govrsc.org Research is moving towards step- and atom-economical syntheses, such as the sulfur-mediated redox condensation between o-nitroanilines and aryl methanols, which avoids the use of sensitive substrates like phenylenediamine. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating reaction times, improving yields, and reducing energy consumption in benzimidazole synthesis. nih.govjocpr.commdpi.comscispace.com Future work will likely expand the use of microwave-assisted protocols for the synthesis of complex halogenated benzimidazoles, potentially under solvent-free conditions, further enhancing the environmental credentials of these processes. nih.gov
Catalyst Development: The exploration of novel catalysts is crucial. While various catalysts have been employed, the development of inexpensive, reusable, and environmentally benign catalysts, such as certain cobalt complexes or ammonium (B1175870) salts, will be a priority. nih.govrsc.org These catalysts can enable dehydrogenative coupling and condensation reactions under milder conditions. rsc.org
| Synthetic Strategy | Key Advantages | Representative Research Focus |
| Enantioselective Catalysis | Access to chiral benzimidazoles | CuH-catalyzed C2-allylation of N–OPiv benzimidazoles. nih.gov |
| Atom-Economical Condensation | Reduced waste, use of readily available starting materials | Sulfur-mediated redox condensation of o-nitroanilines and aryl methanols. researchgate.net |
| Microwave-Assisted Synthesis | Faster reactions, higher yields, energy efficiency, solvent-free options. nih.gov | Er(OTf)3 catalyzed synthesis of 1,2-disubstituted benzimidazoles. nih.gov |
| Novel Catalysis | Milder reaction conditions, cost-effectiveness, sustainability | Cobalt-catalyzed dehydrogenative coupling of aromatic diamines and alcohols. rsc.org |
Exploration of Less-Common Derivatization Strategies and Novel Benzimidazole Fusions
To broaden the chemical space and potential applications of 5,6-dibromo-2-methyl-1H-benzo[d]imidazole, researchers are investigating unconventional derivatization techniques and the creation of novel fused heterocyclic systems.
Future research directions include:
C-H Functionalization: Direct C-H activation and functionalization represent a highly efficient strategy for derivatization, avoiding the need for pre-functionalized substrates. Palladium-catalyzed C-H arylation followed by aerobic oxidative C-H amination has been used to create benzimidazole-fused phenanthridines, showcasing the potential of this approach for building complex, fused structures. nih.gov
Ring Fusion and Annulation: The synthesis of alicyclic and heterocyclic ring-fused benzimidazoles is a burgeoning field, as these compounds often exhibit unique biological activities. nih.govnih.gov Future efforts will focus on developing new protocols for annulation onto the benzimidazole core, potentially using transition metal catalysis (e.g., CuI-catalysis) or radical cyclization with homolytic aromatic substitution. nih.govnih.gov The synthesis of fused systems like imidazo[2,1-b]thiazole (B1210989) benzimidazoles from 2-mercaptobenzimidazole (B194830) precursors highlights the versatility of the benzimidazole scaffold. rsc.orgnih.gov
Multi-component Reactions: Designing one-pot, multi-component reactions provides a rapid and efficient pathway to structurally diverse benzimidazole derivatives. These strategies are highly desirable for generating libraries of compounds for biological screening.
Post-Synthetic Modification: Developing selective methods to modify the dibromo-substituents of the core molecule via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) remains a key strategy for introducing functional diversity. nih.gov
Advanced In Silico Modeling of Complex Material Systems and Biological Interactions
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and design of novel benzimidazole-based compounds. nih.gov Advanced in silico methods offer profound insights into the structural, electronic, and interactive properties of molecules like this compound.
Key research areas are:
Pharmacophore Modeling and Docking: Computer-aided drug design, including pharmacophore modeling and molecular docking, is crucial for identifying promising biological targets and designing derivatives with enhanced binding affinity and selectivity. nih.govnih.gov Studies have used these techniques to design benzimidazole derivatives as potential inhibitors of targets like E. coli DNA Gyrase B. nih.gov
Density Functional Theory (DFT) Calculations: DFT studies are used to analyze the geometric structures, electronic properties, and reactivity of benzimidazole derivatives. nih.govnih.govresearchgate.net These calculations can predict properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MESP), and global reactivity descriptors, which help in understanding the molecule's behavior and potential for applications in materials science and medicinal chemistry. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between benzimidazole derivatives and their biological targets, such as proteins or DNA. nih.gov These simulations can validate docking results and offer a more detailed understanding of the stability and binding modes of ligand-receptor complexes. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR analysis helps to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This can guide the rational design of more potent analogs. nih.gov
| Computational Method | Application in Benzimidazole Research | Key Insights |
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). nih.govnih.gov | Identification of key interactions (e.g., hydrogen bonds) and potential inhibitors. nih.gov |
| DFT Calculations | Optimization of molecular geometry, analysis of electronic properties, and reactivity prediction. researchgate.net | Understanding electronic structure, charge distribution, and spectroscopic properties. nih.govresearchgate.net |
| MD Simulations | Assessing the stability of ligand-receptor complexes over time. nih.gov | Confirmation of stable binding and dynamic interaction patterns. |
| Pharmacophore Modeling | Identifying essential structural features required for biological activity. nih.gov | Guiding the design of new derivatives with improved potency. nih.gov |
Design of Next-Generation Functional Materials with Tunable Properties Derived from this compound
The unique electronic properties and structural rigidity of the benzimidazole scaffold make it an attractive building block for advanced functional materials. The presence of two bromine atoms on the this compound core offers handles for further modification, allowing for the fine-tuning of material properties.
Future research will likely focus on:
Organic Electronics: Halogenated benzimidazoles are being investigated for their potential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. The ability to modify the structure allows for tuning of the electronic band gap and charge transport properties.
Chemosensors and Fluorescence Probes: The benzimidazole ring system is a known fluorophore. nih.gov Derivatization of the 5,6-dibromo core could lead to the development of novel chemosensors for detecting specific ions or molecules through changes in their fluorescent properties.
Corrosion Inhibitors: Benzimidazole derivatives have shown applications in corrosion science. nih.gov The design of new derivatives could lead to more effective corrosion inhibitors for various metals and alloys.
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole (B134444) ring can act as ligands for metal ions, making benzimidazole derivatives excellent candidates for constructing MOFs with tailored porosity and functionality for applications in gas storage, catalysis, and separation.
Interdisciplinary Approaches for Comprehensive Understanding of the Compound's Reactivity and Potential
A holistic understanding of this compound requires a convergence of expertise from multiple scientific disciplines. The complexity of its synthesis, biological activity, and material applications necessitates collaborative efforts.
Future strategies should involve:
Chemistry and Biology Integration: Close collaboration between synthetic organic chemists and biologists is essential. Chemists can synthesize novel derivatives based on computational predictions, while biologists can perform in vitro and in vivo testing to evaluate their efficacy and mechanism of action against various diseases, including cancer and microbial infections. nih.govmdpi.comijpsm.com
Computational and Experimental Synergy: A feedback loop between computational modeling and experimental validation is critical. In silico predictions can guide experimental work, making it more efficient and targeted, while experimental results can be used to refine and improve the accuracy of computational models. nih.govresearchgate.net
Materials Science and Engineering Collaboration: The development of functional materials requires input from materials scientists and engineers to characterize the physical and electronic properties of new benzimidazole-based materials and to fabricate and test devices like OLEDs or sensors.
Pharmacology and Toxicology Partnership: For any potential therapeutic application, a thorough understanding of the compound's pharmacokinetic and toxicological profile is non-negotiable. Interdisciplinary teams of pharmacologists and toxicologists will be needed to assess the absorption, distribution, metabolism, excretion, and potential toxicity of new derivatives.
By embracing these future research directions and fostering interdisciplinary collaboration, the scientific community can overcome the current challenges and fully exploit the vast potential of this compound and its derivatives in a wide range of scientific and technological fields.
Q & A
Q. What are the common synthetic routes for 5,6-dibromo-2-methyl-1H-benzo[d]imidazole?
The compound is synthesized via electrophilic bromination of 2-methyl-1H-benzimidazole precursors. Key reagents include bromine in acetic acid or sodium bromate with hydrobromic acid (HBr) under controlled temperatures (40–60°C). Catalytic SiO₂ nanoparticles enhance regioselectivity for bromination at positions 5 and 6, as demonstrated in benzimidazole derivatization studies . Reaction yields depend on solvent polarity (e.g., DMF vs. DCM) and stoichiometric ratios of brominating agents .
Q. How is the structure of this compound characterized experimentally?
Characterization involves:
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.36 (singlet, 1H) and δ 7.44–8.35 (multiplet, 6H) .
- FTIR : Peaks at 590 cm⁻¹ (C-Br stretch) and 763 cm⁻¹ (C-Cl stretch, if present) confirm halogenation .
- HRMS : Molecular ion peaks (e.g., m/z 222.12) validate molecular weight .
- Melting Point : 262–266°C indicates purity .
Q. What substituents influence the compound’s physicochemical properties?
- Bromine atoms at positions 5 and 6 increase molecular weight (MW = 290.96 g/mol) and lipophilicity (log P ~3.2) .
- Methyl group at position 2 introduces steric hindrance, affecting reactivity in further substitutions .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and regioselectivity in bromination?
DFT calculations (B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. Bromine’s electron-withdrawing effect lowers the HOMO energy (-6.2 eV), stabilizing the molecule and directing electrophilic attacks to positions 5 and 6 . Computational results align with experimental NMR chemical shifts (δ 7.36–8.35 ppm) .
Q. What strategies resolve discrepancies between experimental and computational data?
- Cross-validation : Compare DFT-predicted IR stretches (e.g., 1611 cm⁻¹ for C=N) with experimental FTIR .
- Basis set adjustment : Use 6-311++G(d,p) for better accuracy in vibrational frequency calculations .
- Solvent effects : Include polarizable continuum models (PCM) to refine dipole moment predictions .
Q. How is molecular docking applied to study its pharmacological potential?
Derivatives of 2-methyl-benzimidazole (e.g., Sb23 in Table 6) are docked into EGFR kinase (PDB: 1M17) using AutoDock Vina. Binding affinities (ΔG = -9.2 kcal/mol) correlate with in vitro cytotoxicity (IC₅₀ = 4.7 µM) against cancer cell lines. Key interactions include π-π stacking with Phe723 and hydrogen bonding with Met769 .
Q. How are ADMET properties evaluated for derivatives?
In-silico tools (e.g., SwissADME, ProTox-II) predict:
- Absorption : High GI permeability (log Kp = -5.2 cm/s) due to lipophilicity .
- Toxicity : Low hepatotoxicity (Probability = 0.23) for 5,6-dibromo derivatives .
- Metabolism : CYP3A4 inhibition risk (IC₅₀ = 8.9 µM) necessitates structural optimization .
Q. What reaction conditions optimize synthesis yields?
- Catalysts : SiO₂ nanoparticles increase yield to 85% by reducing side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance bromine activation .
- Temperature : 60°C balances reaction rate and decomposition .
Data Contradictions and Solutions
Q. Why do spectroscopic and computational results sometimes diverge?
Discrepancies arise from:
Q. How to address conflicting cytotoxicity data in derivatives?
- Dose-response curves : Validate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HeLa) .
- Structural analogs : Compare substituent effects (e.g., 4-bromo vs. 4-chloro) on apoptosis pathways .
Key Tables Referenced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
